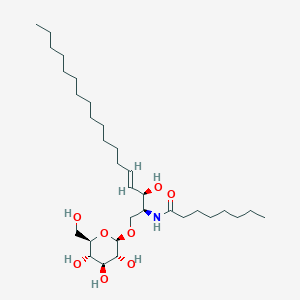
C8 beta-D-glucosyl N-acylsphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Specifically, it is a β-D-glucosylceramide in which the ceramide N-acyl group is specified as octanoyl . This compound plays essential roles in various biological processes.
Preparation Methods
Synthetic Routes:: The synthesis of C8 beta-D-glucosyl N-acylsphingosine involves attaching a glucose moiety to an N-acylsphingosine backbone. The specific synthetic route may vary, but it typically includes glycosylation reactions.
Reaction Conditions:: The glycosylation reaction can be carried out using appropriate glycosyl donors (such as glucose) and N-acylsphingosine acceptors. Reaction conditions may involve specific catalysts, solvents, and temperature control.
Industrial Production:: Industrial production methods for this compound are not widely documented. research and development in this area could lead to scalable production processes.
Chemical Reactions Analysis
C8 beta-D-glucosyl N-acylsphingosine can undergo various reactions:
Glycosylation: Formation of the glucosyl bond.
Hydrolysis: Cleavage of the glycosidic bond.
Acylation: Modification of the ceramide backbone. Common reagents include glycosyl donors, enzymes (for hydrolysis), and acylating agents.
Major products:
- The primary product is this compound itself.
- Hydrolysis may yield free N-acylsphingosine and glucose.
Scientific Research Applications
C8 beta-D-glucosyl N-acylsphingosine has diverse applications:
Cell Signaling: It participates in cell signaling pathways.
Membrane Structure: It contributes to membrane integrity.
Lipid Metabolism: Involved in lipid metabolism regulation.
Disease Associations: Research links it to neurodegenerative diseases and cancer.
Mechanism of Action
The compound’s effects are mediated through:
Cell Membranes: It influences membrane properties.
Intracellular Signaling: It modulates intracellular signaling cascades.
Protein Interactions: It interacts with specific proteins.
Comparison with Similar Compounds
C8 beta-D-glucosyl N-acylsphingosine is unique due to its specific acyl group (octanoyl). Similar compounds include other glucosylceramides with varying acyl chains, such as C16 and C24 derivatives .
Properties
Molecular Formula |
C32H61NO8 |
|---|---|
Molecular Weight |
587.8 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octanamide |
InChI |
InChI=1S/C32H61NO8/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-26(35)25(33-28(36)22-20-17-8-6-4-2)24-40-32-31(39)30(38)29(37)27(23-34)41-32/h19,21,25-27,29-32,34-35,37-39H,3-18,20,22-24H2,1-2H3,(H,33,36)/b21-19+/t25-,26+,27+,29+,30-,31+,32+/m0/s1 |
InChI Key |
LCEXEEHGNKGJES-KHEBUCLESA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















